molecular formula C10H10ClNO2 B1404507 Methyl 2-chloro-5-cyclopropylnicotinate CAS No. 1035690-30-2

Methyl 2-chloro-5-cyclopropylnicotinate

Cat. No.: B1404507
CAS No.: 1035690-30-2
M. Wt: 211.64 g/mol
InChI Key: LYQIYWXYYOFZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-5-cyclopropylnicotinate is an organic compound with the molecular formula C₁₀H₁₀ClNO₂ It is a derivative of nicotinic acid and features a cyclopropyl group attached to the pyridine ring

Scientific Research Applications

Methyl 2-chloro-5-cyclopropylnicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-5-cyclopropylnicotinate can be synthesized through a multi-step process. One common method involves the reaction of 2-chloro-5-cyclopropylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Another synthetic route involves the use of methyl chloroformate and 2-chloro-5-cyclopropylnicotinic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-cyclopropylnicotinate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted nicotinates.

    Reduction: Formation of 2-chloro-5-cyclopropyl-3-pyridinemethanol.

    Oxidation: Formation of various oxidized derivatives depending on the oxidizing agent used.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-cyclopropylnicotinate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: Similar structure but lacks the cyclopropyl group.

    Ethyl 2-chloro-5-cyclopropylnicotinate: Similar structure but with an ethyl ester group instead of a methyl ester.

    2-chloro-5-cyclopropylnicotinic acid: The carboxylic acid form of the compound.

Uniqueness

Methyl 2-chloro-5-cyclopropylnicotinate is unique due to the presence of both the cyclopropyl group and the ester functionality. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-chloro-5-cyclopropylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-14-10(13)8-4-7(6-2-3-6)5-12-9(8)11/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQIYWXYYOFZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745246
Record name Methyl 2-chloro-5-cyclopropylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035690-30-2
Record name Methyl 2-chloro-5-cyclopropylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-5-cyclopropylnicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-5-cyclopropylnicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 2-chloro-5-cyclopropylnicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 2-chloro-5-cyclopropylnicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 2-chloro-5-cyclopropylnicotinate
Reactant of Route 6
Methyl 2-chloro-5-cyclopropylnicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.